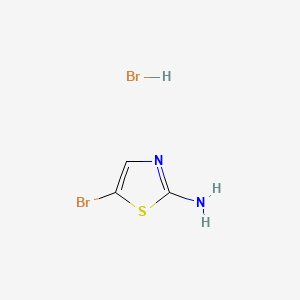

2-Amino-5-bromothiazole hydrobromide

CAS No.: 729558-58-1

Cat. No.: VC8472252

Molecular Formula: C3H4Br2N2S

Molecular Weight: 259.95 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 729558-58-1 |

|---|---|

| Molecular Formula | C3H4Br2N2S |

| Molecular Weight | 259.95 g/mol |

| IUPAC Name | 5-bromo-1,3-thiazol-2-amine;hydrobromide |

| Standard InChI | InChI=1S/C3H3BrN2S.BrH/c4-2-1-6-3(5)7-2;/h1H,(H2,5,6);1H |

| Standard InChI Key | NUSVDASTCPBUIP-UHFFFAOYSA-N |

| SMILES | C1=C(SC(=N1)N)Br.Br |

| Canonical SMILES | C1=C(SC(=N1)N)Br.Br |

Introduction

Chemical Identity and Structural Features

2-Amino-5-bromothiazole hydrobromide belongs to the thiazole family, a class of heterocyclic compounds containing sulfur and nitrogen atoms within a five-membered aromatic ring. The compound’s IUPAC name is 5-bromo-1,3-thiazol-2-amine hydrobromide, and its SMILES notation is BrC1=CN=C(N)S1.[H]Br . Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 61296-22-8 | |

| Molecular Formula | C₃H₄Br₂N₂S | |

| Molecular Weight | 259.95 g/mol | |

| XLogP3 (Partition Coefficient) | 2.66 | |

| Topological Polar Surface Area | 67.15 Ų |

The crystal structure comprises a planar thiazole ring substituted with bromine at the 5-position and an amino group at the 2-position, stabilized by a hydrobromic acid counterion. Nuclear magnetic resonance (NMR) studies confirm aromatic proton resonance at δ 7.27 ppm (1H, s) for the thiazole ring proton .

Physical and Chemical Properties

Thermodynamic Parameters

The compound exhibits a melting point of 165°C (with decomposition) and a boiling point of 192.5°C at standard atmospheric pressure . Its solubility profile varies across solvents:

| Solvent | Solubility (mg/mL) | Classification |

|---|---|---|

| Water | 0.0668 | Sparingly soluble |

| Ethyl acetate | 4.25 | Moderately soluble |

| Hexane | <0.01 | Insoluble |

Data derived from ESOL and Ali solubility models indicate aqueous solubility limits of 0.0668 mg/mL and 0.0493 mg/mL, respectively . The lipophilicity profile (LogP = 1.66) suggests moderate permeability across biological membranes .

Spectroscopic Characterization

-

LCMS (Conditions A): Retention time = 3.40 min; [M+H]⁺ = 223.12/225.12 (isotopic pattern for bromine) .

-

¹H NMR (400 MHz, CDCl₃): δ 1.58 (s, 9H, tert-butyl), 7.24 (s, 1H, thiazole-H), 10.94 (bs, 1H, NH) .

Synthesis and Manufacturing

Bromination of 2-Aminothiazole

A common synthetic route involves electrophilic aromatic substitution using hydrobromic acid (HBr) and bromine under reflux conditions. Alternative methods employ m-chloroperoxybenzoic acid (mCPBA) in ethanol, achieving bromination via an unexpected electrophilic pathway.

Protection of the Amino Group

The amino group is frequently protected using di-tert-butyl dicarbonate (Boc₂O) to facilitate downstream reactions. Representative conditions include:

| Reagent | Solvent | Temperature | Yield |

|---|---|---|---|

| Boc₂O, pyridine | Acetonitrile | 22°C, 22 h | 46% |

| Boc₂O, DMAP | THF | 50°C, 48 h | 40% |

Optimized protocols using pyridine as a base achieve higher yields (46–63%) compared to dimethylaminopyridine (DMAP)-mediated reactions . Post-synthesis purification typically involves silica gel chromatography with ethyl acetate/hexane gradients .

Applications in Pharmaceutical Development

Intermediate in Drug Synthesis

2-Amino-5-bromothiazole hydrobromide is a precursor to tert-butyl (5-bromothiazol-2-yl)carbamate, a scaffold in kinase inhibitors and antiviral agents . For example, its derivative was pivotal in synthesizing compounds evaluated in Journal of Medicinal Chemistry (2005) for antitumor activity .

Agrochemical Applications

The bromothiazole moiety is incorporated into herbicides and fungicides, leveraging its electron-deficient aromatic system for target binding. Recent patents highlight its role in protecting crops from Phytophthora infestans.

| Parameter | Value |

|---|---|

| GHS Signal Word | Warning |

| Hazard Statements | H302 (harmful if swallowed) |

| H319 (causes eye irritation) | |

| Precautionary Measures | P305+P351+P338 (eye exposure protocol) |

Research Frontiers and Challenges

Novel Synthetic Routes

Recent efforts focus on photocatalytic bromination to reduce reliance on hazardous bromine gas. Preliminary studies using N-bromosuccinimide (NBS) and visible-light catalysts show promise.

Biomedical Applications

Ongoing research explores its utility in positron emission tomography (PET) tracers, capitalizing on bromine’s isotopic properties for imaging applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume